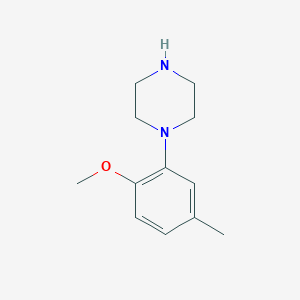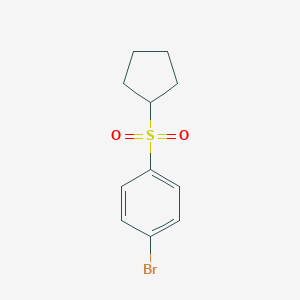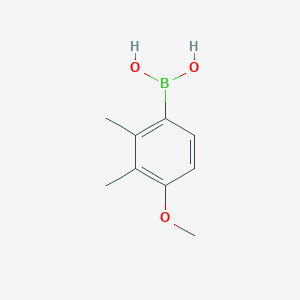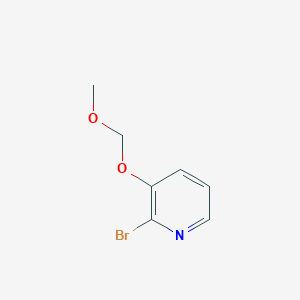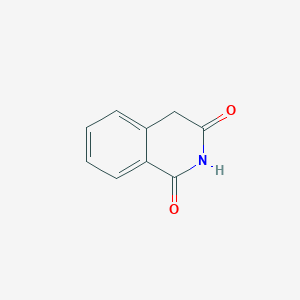
Isoquinoline-1,3(2H,4H)-dione
Descripción general
Descripción
Isoquinoline-1,3(2H,4H)-dione compounds have attracted extensive attention from synthetic chemists in recent years . The aim is to find simple, mild, green, and efficient synthetic methods .
Synthesis Analysis
There are diverse range of synthetic methods for Isoquinoline-1,3(2H,4H)-dione. These methods employ acryloyl benzamides as key substrates to furnish isoquinoline-1,3-diones using different radical precursors, such as those containing carbon, sulphur, phosphorus, nitrogen, silicon and bromine . A highly enantioselective aza-Friedel–Crafts reaction of structurally new ketimines with indoles and pyrrole is developed by using a chiral phosphoric acid as the catalyst . This protocol enables the first enantioselective synthesis of isoquinoline-1,3(2H,4H)-dione derivatives in good to excellent yields .Molecular Structure Analysis
Isoquinoline-1,3(2H,4H)-dione compounds have been studied using 3D-QSAR methods . The bioactive conformation of template compound was obtained by performing molecular docking into the ATP binding site of the homology model of CDK4 .Chemical Reactions Analysis
Isoquinoline-1,3(2H,4H)-dione compounds are synthesized using a radical cascade reaction . A highly enantioselective aza-Friedel–Crafts reaction of structurally new ketimines with indoles and pyrrole is also used .Aplicaciones Científicas De Investigación
Specific Scientific Field
Organic and Pharmaceutical Chemistry .
Summary of the Application
Isoquinolines constitute an important class of natural alkaloids, demonstrating a wide range of biological activities . They are considered as important components of many biologically active products due to diverse structures and use as components of anti-cancer, anti-malarial and some other drugs .
Methods of Application or Experimental Procedures
The synthesis of isoquinoline derivatives is a hot topic in organic and medicinal chemistry that needs development of new strategies . Some of those have already been implemented via semi-synthesis or total synthesis . In 1900, Gabriel and Colman proposed the method that involved phthalimide as the raw material and proceeded via rearrangement upon strong alkaline conditions leading to isoquinoline derivatives .
Results or Outcomes
The development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years .
Application in Electrochemical Continuous-Flow Approach
Specific Scientific Field
Summary of the Application
An efficient and green electrochemical continuous-flow approach has been developed for the synthesis of 4- (sulfonylmethyl)isoquinoline-1,3 (2H,4H)-diones through the sulfonylation of alkenes with sulfonylhydrazides .
Methods of Application or Experimental Procedures
The reaction proceeds in a continuous-flow electrolytic cell under metal-free and oxidant-free conditions . A series of activated alkenes were suitable for this system .
Results or Outcomes
The corresponding products were obtained in moderate to good yields . Moreover, reaction scale-up was smoothly achieved using the electrochemical continuous-flow system without changing the reaction conditions .
Application in Visible Light-Promoted Synthesis
Specific Scientific Field
Summary of the Application
Heterocyclic derivatives 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones were synthesized via a visible-light-promoted reaction .
Methods of Application or Experimental Procedures
The reaction of N-alkyl-N-methacryloyl benzamides with sulfonyl chlorides was catalyzed by fac-Ir (ppy)3 at room temperature . With various substituents on the substrates, the reaction proceeded smoothly .
Results or Outcomes
The corresponding products were obtained in good to excellent yields . The products could be converted into 3-hydroxy-4-(sulfonylmethyl)-3,4-dihydroisoquinolin-1(2H)-one derivatives by the reduction of NaBH4 .
Application in In Situ Oxidation
Specific Scientific Field
Summary of the Application
An unexpected in situ oxidation by air followed by a cascade process allowed to access a series of isoquinoline-1,3,4(2H)-triones .
Methods of Application or Experimental Procedures
The details of the experimental procedures are not provided in the source .
Results or Outcomes
The process resulted in very interesting heterocyclic compounds containing oxygen-rich heterocyclic scaffolds .
Application in Visible Light-Promoted Synthesis
Specific Scientific Field
Summary of the Application
Heterocyclic derivatives 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones were synthesized via a visible-light-promoted reaction .
Methods of Application or Experimental Procedures
The reaction of N-alkyl-N-methacryloyl benzamides with sulfonyl chlorides was catalyzed by fac-Ir (ppy)3 at room temperature . With various substituents on the substrates, the reaction proceeded smoothly .
Results or Outcomes
The corresponding products were obtained in good to excellent yields . The products could be converted into 3-hydroxy-4-(sulfonylmethyl)-3,4-dihydroisoquinolin-1(2H)-one derivatives by the reduction of NaBH4 .
Application in In Situ Oxidation
Specific Scientific Field
Summary of the Application
An unexpected in situ oxidation by air followed by a cascade process allowed to access a series of isoquinoline-1,3,4(2H)-triones , a class of very interesting heterocyclic compounds containing oxygen-rich heterocyclic scaffolds .
Methods of Application or Experimental Procedures
The details of the experimental procedures are not provided in the source .
Results or Outcomes
The process resulted in very interesting heterocyclic compounds containing oxygen-rich heterocyclic scaffolds .
Propiedades
IUPAC Name |
4H-isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-8-5-6-3-1-2-4-7(6)9(12)10-8/h1-4H,5H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNQEODJYRGEJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50325194 | |
| Record name | Isoquinoline-1,3(2H,4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50325194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinoline-1,3(2H,4H)-dione | |
CAS RN |
4456-77-3 | |
| Record name | 1,3(2H,4H)-Isoquinolinedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004456773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Homophthalimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409146 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isoquinoline-1,3(2H,4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50325194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3(2H,4H)-ISOQUINOLINEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36C8TUT4R4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


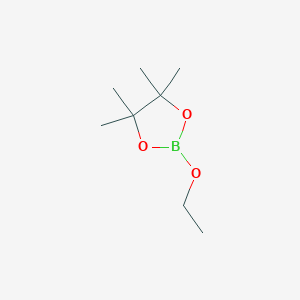

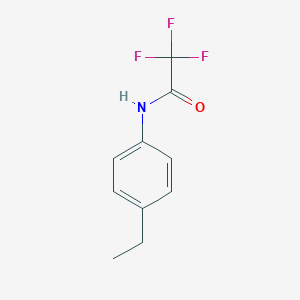

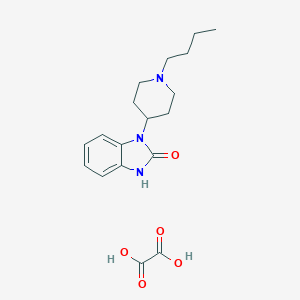

![1-[2-(Diallylamino)-ethyl]-piperazine](/img/structure/B182127.png)
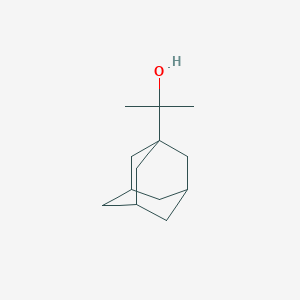
![4,7-dichloro-1H-imidazo[4,5-d]pyridazine](/img/structure/B182131.png)
